Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 2451256-51-0 . It has a molecular weight of 274.65 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C11H9ClF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group .Physical and Chemical Properties Analysis
The compound has a boiling point of 103-106 . It is stored at ambient temperature and is shipped at ambient temperature .Scientific Research Applications
Synthesis of Derivatives for NMR Spectra Analysis
Researchers have synthesized derivatives of ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, such as Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These compounds exhibit interesting behavior in 1H-NMR spectra in deuteriochloroform, indicating their utility in studying conformational changes and molecular interactions through NMR spectroscopy (Abe et al., 2010).
Fluorescent Probes for Mercury Ion Detection
This compound derivatives have been used in the development of fluorescent probes for mercury ion detection. These probes are efficient in both acetonitrile and buffered aqueous solutions, showcasing their potential in environmental monitoring and bioimaging applications (Shao et al., 2011).
Catalytic Applications
Compounds featuring the imidazo[1,2-a]pyridine moiety, similar to this compound, have been utilized in catalysis. For instance, bis(carbene)pyridine complexes of early to middle transition metals have been explored for ethylene oligomerization and polymerization, demonstrating the structural versatility and catalytic utility of these compounds (McGuinness et al., 2004).
Novel Synthesis Methods
Innovative synthetic methodologies involving this compound derivatives have been reported, such as the triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines to produce imidazo[1,2-a]pyridines. These methods highlight the compound's utility in generating complex heterocyclic structures, which are of interest in drug discovery and development (Vuillermet et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBWQQWJHNUECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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